1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide
Description
This compound features a methanesulfonamide core linked to a 2,5-difluorophenyl group and a piperidin-4-ylmethyl moiety substituted with a thiolan-3-yl (tetrahydrothiophen-3-yl) ring. The thiolan ring may improve solubility compared to bulkier aromatic substituents, while the difluorophenyl group could modulate electronic and steric interactions with biological targets.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2S2/c18-15-1-2-17(19)14(9-15)12-25(22,23)20-10-13-3-6-21(7-4-13)16-5-8-24-11-16/h1-2,9,13,16,20H,3-8,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXUNITDLXFYMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide typically involves multi-step organic reactions. The initial step often includes the preparation of the thiolan and piperidinyl intermediates, followed by their coupling with the difluorophenyl group under controlled conditions. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the difluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Drinabant (AVE-1625)
- Structure : N-[1-[Bis(4-chlorophenyl)methyl]-3-azetidinyl]-N-(3,5-difluorophenyl)methanesulfonamide .
- Molecular Formula : C₂₃H₂₀Cl₂F₂N₂O₂S (FW: 497.4) .
- Key Differences: Core Heterocycle: Drinabant uses an azetidine ring, whereas the target compound employs a piperidine-thiolan hybrid. The latter’s larger, sulfur-containing thiolan ring may enhance solubility and reduce lipophilicity compared to Drinabant’s bis(4-chlorophenyl) group. Fluorine Substitution: Drinabant has 3,5-difluorophenyl vs. the target’s 2,5-difluorophenyl, altering steric and electronic profiles.
Pyrazolopyrimidine-Based Methanesulfonamide (Example 56 in )
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide .
- Molecular Weight : 603.0 (M⁺+1) .
- Key Differences: Scaffold: The pyrazolopyrimidine-chromen system contrasts with the target’s piperidine-thiolan backbone. This difference implies divergent biological targets (e.g., kinase inhibition vs. receptor antagonism).
Pesticide Derivatives (Tolylfluanid and Dichlofluanid)
- Structures: Tolylfluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide . Dichlofluanid: 1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide .
- Key Differences: Functional Groups: Both pesticides feature dichloro-fluoro and dimethylamino sulfonyl groups, absent in the target compound. These groups confer fungicidal activity but increase environmental persistence and toxicity . Applications: The target compound’s difluorophenyl and thiolan groups likely prioritize therapeutic efficacy over broad-spectrum biocidal activity.
Structural and Pharmacokinetic Analysis
Table 1: Comparative Properties of Selected Methanesulfonamide Derivatives
Pharmacokinetic Predictions
- Solubility : The thiolan ring’s sulfur atom and reduced aromaticity may improve aqueous solubility compared to Drinabant’s chlorophenyl groups.
Biological Activity
The compound 1-(2,5-difluorophenyl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}methanesulfonamide is a novel chemical entity that has recently gained attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Common Name : this compound
- CAS Number : Not available in the search results.
- Molecular Formula : C₁₅H₁₈F₂N₂O₂S
- Molecular Weight : 336.38 g/mol
- Chemical Structure : The compound features a difluorophenyl group, a thiolan moiety, and a piperidine ring, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets. These interactions can lead to modulation of several biochemical pathways:
- Receptor Binding : Similar compounds have shown high affinity for multiple receptors, suggesting that this compound may also exhibit diverse receptor interactions.
- Signal Transduction Pathways : The compound may influence pathways involved in cell proliferation and apoptosis, potentially making it relevant in cancer therapeutics .
Case Studies
- In Vitro Studies : Preliminary studies indicate that related sulfonamide compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives have been shown to inhibit cell growth in breast and prostate cancer models, suggesting potential applications in oncology .
- In Vivo Efficacy : Animal models treated with structurally similar compounds demonstrated reduced tumor sizes and improved survival rates. These findings support the hypothesis that this compound could also exhibit therapeutic efficacy in vivo .
Pharmacological Profile
The pharmacological profile of this compound is still under investigation; however, it is anticipated to exhibit:
- Antidepressant-like Effects : Some derivatives have shown promise as antidepressants by modulating serotonin receptors and phosphodiesterase activity, indicating potential for mood disorder treatments .
Safety and Toxicity
While specific toxicity data for this compound are not available, related compounds have undergone safety evaluations. It is essential to assess the safety profile through preclinical studies before advancing to clinical trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
